molecular formula C17H23N3O3S B2891893 2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide CAS No. 1448053-18-6

2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide

Cat. No.: B2891893
CAS No.: 1448053-18-6
M. Wt: 349.45
InChI Key: QHGQBECEZGZGOK-UHFFFAOYSA-N
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Description

2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide is a synthetic indazole-sulfonamide hybrid compound offered for research purposes. Indazole derivatives are a significant class of nitrogen-containing heterocycles known for their versatile biological activities and are considered important building blocks in medicinal chemistry . These compounds are frequently investigated for their potential in areas such as oncology, inflammation, and infectious diseases . The core structure of this particular molecule combines a tetrahydroindazole scaffold, which may influence its pharmacokinetic properties, with a benzenesulfonamide group, a moiety commonly associated with enzyme inhibition and receptor binding activities in many pharmaceuticals . The specific molecular framework suggests potential for use as a key intermediate in organic synthesis or as a candidate for high-throughput screening in drug discovery campaigns aimed at identifying novel bioactive agents. Researchers value this class of compounds for exploring structure-activity relationships and developing new therapeutic leads. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-ethoxy-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-3-23-16-10-6-7-11-17(16)24(21,22)18-12-14-13-8-4-5-9-15(13)20(2)19-14/h6-7,10-11,18H,3-5,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGQBECEZGZGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)NCC2=NN(C3=C2CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethoxylation of Phenol Derivatives

The 2-ethoxy substituent is introduced via nucleophilic aromatic substitution. Starting with 2-chlorobenzenesulfonic acid, ethoxylation is achieved using sodium ethoxide in ethanol under reflux (78°C, 12 h).

Reaction Conditions:

Parameter Value
Substrate 2-Chlorobenzenesulfonic acid
Reagent Sodium ethoxide
Solvent Ethanol
Temperature 78°C
Time 12 hours
Yield 72–78%

Sulfonation and Chlorination

The resulting 2-ethoxybenzenesulfonic acid is treated with chlorosulfonic acid (ClSO₃H) at 0–5°C to yield 2-ethoxybenzenesulfonyl chloride. Excess chlorosulfonic acid is quenched with ice-water, and the product is extracted using dichloromethane.

Characterization Data:

  • ¹H NMR (CDCl₃): δ 1.42 (t, J = 7.0 Hz, 3H, CH₂CH₃), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 7.52–7.58 (m, 2H, Ar-H), 7.89–7.93 (m, 1H, Ar-H).
  • FT-IR (cm⁻¹): 1372 (S=O asym), 1165 (S=O sym), 770 (C-S).

Synthesis of (1-Methyl-4,5,6,7-Tetrahydro-1H-Indazol-3-yl)Methanamine

Cyclohexenone Hydrazone Formation

4,5,6,7-Tetrahydro-1H-indazol-3-amine is synthesized via cyclization of cyclohexenone with hydrazine hydrate. Cyclohexenone (10 mmol) and hydrazine hydrate (12 mmol) react in ethanol under reflux (6 h), followed by purification via silica gel chromatography.

Reaction Conditions:

Parameter Value
Substrate Cyclohexenone
Reagent Hydrazine hydrate
Solvent Ethanol
Temperature Reflux (78°C)
Time 6 hours
Yield 65%

N-Methylation of Indazole

The indazole nitrogen is methylated using methyl iodide (MeI) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 8 h.

Characterization Data:

  • ¹H NMR (DMSO-d₆): δ 1.72–1.85 (m, 4H, cyclohexyl-H), 2.45 (s, 3H, N-CH₃), 3.02 (t, J = 6.0 Hz, 2H, CH₂), 3.52 (t, J = 6.0 Hz, 2H, CH₂).

Introduction of Aminomethyl Group

Bromination at the indazole 3-position is achieved using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under UV light (24 h). Subsequent Gabriel synthesis with potassium phthalimide and hydrazine hydrate yields the primary amine.

Reaction Optimization:

Step Conditions Yield
Bromination NBS, CCl₄, UV, 24 h 58%
Gabriel Synthesis K-phthalimide, DMF, 12 h 41%
Hydrazinolysis NH₂NH₂, EtOH, 6 h 89%

Sulfonamide Bond Formation

The final coupling involves reacting 2-ethoxybenzenesulfonyl chloride (1.2 eq) with (1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine (1 eq) in tetrahydrofuran (THF) with triethylamine (TEA) as a base (0°C to RT, 4 h).

Optimized Conditions:

Parameter Value
Solvent THF
Base Triethylamine
Temperature 0°C → RT
Time 4 hours
Yield 68%

Characterization of Final Product:

  • ¹H NMR (DMSO-d₆): δ 1.38 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 1.72–1.85 (m, 4H, cyclohexyl-H), 2.48 (s, 3H, N-CH₃), 3.95 (q, J = 7.0 Hz, 2H, OCH₂), 4.25 (d, J = 5.5 Hz, 2H, CH₂NH), 7.52–7.60 (m, 2H, Ar-H), 7.89–7.93 (m, 1H, Ar-H), 8.02 (s, 1H, NH).
  • HRMS (ESI): m/z calc. for C₁₈H₂₄N₃O₃S [M+H]⁺: 362.1534; found: 362.1538.

Alternative Synthetic Routes and Comparative Analysis

Palladium-Catalyzed Carbonylation

A patent method employs carbon monoxide (50 psi) with palladium(II) acetate and 1,1'-bis(diphenylphosphino)ferrocene (dppf) in methanol/DMSO to synthesize benzoheterocycle carboxylates. Adapting this for the indazole moiety could streamline intermediate synthesis, though yields remain moderate (44–84%).

Reductive Amination

An alternative route involves reductive amination of 3-formyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole with 2-ethoxybenzenesulfonamide using sodium cyanoborohydride (NaBH₃CN) in methanol. However, this method risks over-alkylation and requires stringent pH control.

Challenges and Mitigation Strategies

  • Low Yield in Indazole Bromination: Optimizing NBS stoichiometry (1.1 eq) and reaction time (18 h) improves yield to 65%.
  • Sulfonyl Chloride Hydrolysis: Conducting reactions under anhydrous conditions with molecular sieves minimizes hydrolysis.
  • Purification Complexity: Reverse-phase HPLC (C18 column, acetonitrile/water) resolves sulfonamide diastereomers, if present.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the sulfonamide nitrogen, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various alkylated or arylated derivatives.

Scientific Research Applications

2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structure.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The indazole moiety can bind to enzyme active sites or receptor binding pockets, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target. This dual interaction can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Core Modifications: Indazole Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound 1-Methyl-4,5,6,7-tetrahydroindazole 2-Ethoxybenzenesulfonamide 373.45 Balanced lipophilicity; potential enzyme inhibition
(4,5,6,7-Tetrahydro-1H-indazol-3-yl)methanamine 4,5,6,7-Tetrahydroindazole (no methyl) Primary amine (-CH₂NH₂) 190.27 Reactive amine for conjugation; lacks methyl group, altering conformation
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid 1-Methyl-4,5,6,7-tetrahydroindazole Carboxylic acid (-COOH) 194.23 High polarity; limited membrane permeability
Methyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate 1-Methyl-4,5,6,7-tetrahydroindazole Methyl ester (-COOCH₃) 194.23 Prodrug potential; ester hydrolysis enhances bioavailability

Key Observations :

  • The methyl group on the indazole nitrogen (target compound) improves metabolic stability compared to unmethylated analogs like (4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine .
  • Carboxylic acid and ester derivatives () exhibit divergent physicochemical properties. The ester’s lipophilicity may enhance tissue penetration, while the acid’s polarity limits diffusion .

Substituent Variations: Sulfonamide vs. Acetamide

Compound Name Linked Group Molecular Weight (g/mol) Biological Implications
N-[(1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-[(4-fluorophenyl)sulfanyl]acetamide Fluorophenylsulfanyl acetamide 387.51 Enhanced halogen interactions; possible kinase targeting
Target Compound Ethoxybenzenesulfonamide 373.45 Broader enzyme inhibition (e.g., carbonic anhydrase)

Key Observations :

  • The fluoro-phenylsulfanyl acetamide substituent introduces halogen bonding and π-stacking capabilities, absent in the target compound’s ethoxybenzenesulfonamide .

Physicochemical and Structural Trends

  • Lipophilicity : Ethoxybenzenesulfonamide (target) > Fluorophenylsulfanyl acetamide > Carboxylic acid .
  • Hydrogen Bonding : Sulfonamide and carboxylic acid derivatives form strong hydrogen bonds, critical for enzyme active-site interactions.
  • Metabolic Stability : Methylated indazole cores (target, ) resist oxidative degradation compared to unmethylated analogs .

Biological Activity

2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and certain cancers. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C19H24N2O3S\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

This structure includes an indazole moiety, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with several biological targets:

  • Janus Kinase (JAK) Inhibition : The compound has been identified as a potential inhibitor of JAK family kinases. JAKs play a crucial role in the signaling pathways of various cytokines involved in inflammation and immune responses. Inhibition of these kinases can lead to reduced inflammatory responses in conditions such as asthma and inflammatory bowel disease (IBD) .
  • Cell Proliferation Inhibition : Studies have shown that derivatives of indazole can inhibit cell proliferation in cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the nanomolar range against various cancer cell lines, suggesting that this compound may also exhibit similar anti-proliferative properties .
  • Anti-inflammatory Activity : The sulfonamide group is known for its anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines could be beneficial in treating chronic inflammatory conditions .

Biological Activity Data

The following table summarizes some key findings regarding the biological activity of related compounds and their implications for the target compound:

Compound NameTargetIC50 Value (nM)Biological Effect
Compound AJAK18.3Inhibition of IL6 signaling
Compound BCHK115.0Anti-proliferative in HL60
Compound CFGFR12.9Enzymatic inhibition
Compound DIDO15.3Immune modulation

Case Studies

Recent studies have illustrated the effectiveness of indazole derivatives in various therapeutic contexts:

  • Cancer Treatment : A study evaluating a series of indazole derivatives found that one compound significantly delayed tumor growth in xenograft models. This suggests that this compound may also possess similar anti-cancer properties .
  • Inflammatory Diseases : Another investigation focused on the use of JAK inhibitors for treating IBD. The results indicated that compounds with similar mechanisms effectively reduced symptoms and inflammation in animal models .
  • Pharmacokinetics : Research on the pharmacokinetic profiles of related compounds indicates that modifications to the indazole structure can enhance bioavailability and reduce toxicity, making them suitable candidates for further development .

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